3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one
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Overview
Description
3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromen-2-one core linked to a 2,3,4-trimethoxyphenyl group via a prop-2-enoyl bridge, making it a molecule of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trimethoxybenzaldehyde and 4-hydroxycoumarin.
Condensation Reaction: The key step involves a Claisen-Schmidt condensation reaction between 2,3,4-trimethoxybenzaldehyde and 4-hydroxycoumarin in the presence of a base like sodium hydroxide or potassium hydroxide. This reaction forms the intermediate chalcone.
Cyclization: The intermediate chalcone undergoes cyclization under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to improve reaction rates.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, 3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with molecular targets such as enzymes, receptors, and signaling pathways. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation or to induce apoptosis in cancer cells. The compound’s antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one: Similar structure but with different substitution pattern on the phenyl ring.
3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one: Another isomer with different methoxy group positions.
3-[(2E)-3-(2,3,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one: Variation in the position of methoxy groups.
Uniqueness
The uniqueness of 3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 2, 3, and 4 positions of the phenyl ring can enhance its electron-donating properties, potentially leading to unique interactions with biological targets and distinct chemical behavior compared to its isomers.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-24-18-11-9-13(19(25-2)20(18)26-3)8-10-16(22)15-12-14-6-4-5-7-17(14)27-21(15)23/h4-12H,1-3H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYENLEHJVYOYCP-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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